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Compound of Interest

Compound Name: Aumolertinib

Cat. No.: B607974

An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of a Third-
Generation EGFR TKI

Introduction

Aumolertinib (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Hansoh Pharmaceutical Group.[1]
It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance
mutation, with a lower affinity for wild-type EGFR, potentially leading to a better safety profile.
[1] Understanding the preclinical pharmacokinetics and absorption, distribution, metabolism,
and excretion (ADME) profile of aumolertinib is crucial for interpreting efficacy and safety data
from nonclinical studies and for predicting its clinical pharmacology. This technical guide
provides a comprehensive overview of the available preclinical data on aumolertinib.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies of aumolertinib have been conducted primarily in mice.
These studies have demonstrated favorable pharmacokinetic properties, including good
bioavailability and tissue distribution.

Pharmacokinetic Parameters in Mice

A study comparing the pharmacokinetics of aumolertinib, osimertinib, and gefitinib in mice
after a single oral gavage revealed that aumolertinib exhibited the largest area under the
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concentration-time curve (AUC) in both plasma and bone marrow among the three EGFR-TKIs,
despite having the shortest elimination half-life.[2][3][4] The time to reach maximum
concentration (Tmax) for aumolertinib was 3 hours.[2]

Table 1: Preclinical Pharmacokinetic Parameters of Aumolertinib in Mice

Parameter Value Species Dosage Reference
Single oral

Tmax (plasma) 3h Mouse [2]
gavage

Highest among

aumolertinib, Single oral

AUC (plasma) _ o Mouse [2][3][4]
osimertinib, and gavage
gefitinib

Shortest among

o aumolertinib, Single oral
T%: (elimination) ) o Mouse [2]
osimertinib, and gavage
gefitinib
Absorption

The high plasma concentrations and AUC values observed in preclinical studies suggest that
aumolertinib is well-absorbed after oral administration.[2][3][4]

Experimental Protocol: In Vivo Bioavailability Study
(General)
While specific protocols for aumolertinib are not publicly available, a general procedure for

determining oral bioavailability in preclinical species involves:

» Animal Model: Utilize male and female animals from a relevant species (e.g., Sprague-
Dawley rats, Beagle dogs).

e Dosing: Administer a single intravenous (IV) dose and a single oral (PO) dose of
aumolertinib to separate groups of animals.
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e Blood Sampling: Collect serial blood samples at predetermined time points after dosing.

» Bioanalysis: Analyze plasma samples for aumolertinib concentrations using a validated
bioanalytical method, such as UPLC-MS/MS.

o Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, for both 1V
and PO routes.

» Bioavailability Calculation: Determine absolute bioavailability using the formula: F% =
(AUC_PO/AUC_IV) * (Dose_IV / Dose_PO) * 100.

Distribution

Aumolertinib has been shown to have wide tissue distribution, which is a critical factor for its
efficacy, particularly in treating metastatic non-small cell lung cancer (NSCLC).

Tissue Distribution in Mice

At the time of maximum concentration (Tmax), the concentrations of aumolertinib were found
to be significantly higher than those of osimertinib and gefitinib in nine important tissues in
mice, including plasma, bone marrow, lung, brain, liver, pancreas, kidney, spleen, and large
intestine.[2] This extensive tissue distribution, including penetration of the blood-brain barrier, is
a key characteristic of aumolertinib.[5]

Experimental Protocol: Tissue Distribution Study
(General)

A typical preclinical tissue distribution study protocol involves:

Animal Model: Use a suitable animal model, such as mice or rats.

Dosing: Administer a single dose of radiolabeled or non-labeled aumolertinib.

Tissue Collection: At various time points after dosing, euthanize the animals and collect a
comprehensive set of tissues and fluids.

Sample Processing: Homogenize the collected tissues.
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» Quantification: Determine the concentration of aumolertinib in each tissue homogenate and
fluid sample using an appropriate analytical method (e.g., liquid scintillation counting for
radiolabeled compounds or LC-MS/MS for non-labeled compounds).

o Data Analysis: Calculate the tissue-to-plasma concentration ratios to assess the extent of
distribution into different tissues.

Metabolism

In vitro and in vivo studies have demonstrated that aumolertinib is extensively metabolized,
primarily by the cytochrome P450 (CYP) enzyme system.

In Vitro Metabolism

Studies using human and rat liver microsomes have identified CYP3A4 as the primary enzyme
responsible for the metabolism of aumolertinib.[6][7] A screening of 153 drugs identified 15
that significantly inhibited the metabolism of aumolertinib in these microsomal systems.[6]

The major active metabolite of aumolertinib is HAS-719.[4][6] Other metabolites, designated
as M4, M5, M6, and M7, have also been mentioned, though their specific structures and
metabolic pathways are not fully elucidated in the public domain.[6]

Experimental Protocol: In Vitro Metabolism in Liver
Microsomes

A general protocol for assessing in vitro metabolism is as follows:

 Incubation Mixture: Prepare an incubation mixture containing aumolertinib, liver
microsomes (from human or preclinical species), and a NADPH-regenerating system in a
phosphate buffer.

e Incubation: Incubate the mixture at 37°C.
o Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

o Reaction Termination: Stop the reaction by adding a cold organic solvent, such as
acetonitrile.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.researchgate.net/figure/Metabolic-pathways-of-almonertinib-in-healthy-participants_fig3_351950489
https://pmc.ncbi.nlm.nih.gov/articles/PMC11157048/
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.researchgate.net/figure/Metabolic-pathways-of-almonertinib-in-healthy-participants_fig3_351950489
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.researchgate.net/publication/356396511_Efficacy_of_Aumolertinib_HS-10296_in_Patients_with_Advanced_EGFR_T790M_NSCLC_Updated_Post_NMPA-approval_Results_from_the_APOLLO_Registrational_Trial
https://www.researchgate.net/figure/Metabolic-pathways-of-almonertinib-in-healthy-participants_fig3_351950489
https://www.researchgate.net/figure/Metabolic-pathways-of-almonertinib-in-healthy-participants_fig3_351950489
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Analysis: Analyze the samples by UPLC-MS/MS to determine the disappearance of the
parent drug and the formation of metabolites.

» Data Calculation: Calculate metabolic stability parameters such as half-life (t%2) and intrinsic
clearance (CLint).

Aumolertinib

etabolism

Metabolites

Majdr Active
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HAS719

Click to download full resolution via product page
Aumolertinib Metabolism Pathway

EXxcretion

A study investigating the mass balance of [14C]-labeled aumolertinib in healthy male
participants indicated that the primary route of excretion is through feces, suggesting significant
biliary excretion.[6] The study identified a total of 26 metabolites in blood, urine, and feces.[6]

Experimental Protocol: Mass Balance Study (General)

A preclinical mass balance study is typically conducted as follows:

+ Radiolabeling: Synthesize a radiolabeled version of aumolertinib (e.g., with 14C or 3H).
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» Animal Model: Use a species that is metabolically similar to humans, such as rats or dogs.
e Dosing: Administer a single dose of the radiolabeled compound.

o Sample Collection: House the animals in metabolic cages to allow for the separate collection
of urine and feces over a defined period (e.g., 7 days). Also, collect blood samples.

» Radioactivity Measurement: Determine the total radioactivity in all collected samples (urine,
feces, and plasma) using liquid scintillation counting.

o Excretion Profile: Calculate the cumulative percentage of the administered radioactive dose
recovered in urine and feces to determine the major routes and extent of excretion.

Drug-Drug Interactions

Given that aumolertinib is a substrate of CYP3A4, there is a potential for drug-drug
interactions when co-administered with strong inhibitors or inducers of this enzyme.[7] Clinical
trial protocols for aumolertinib often exclude the concomitant use of strong CYP3A4 inhibitors
and inducers.[8]

Bioanalytical Method

The quantification of aumolertinib and its metabolites in biological matrices is crucial for
pharmacokinetic and ADME studies. A validated ultra-performance liquid chromatography-
tandem mass spectrometry (UPLC-MS/MS) method has been established for this purpose.

Experimental Protocol: UPLC-MS/MS Bioanalysis

A representative protocol for the bioanalysis of aumolertinib in plasma includes:

o Sample Preparation: A protein precipitation method is used to extract aumolertinib from
plasma samples. This typically involves adding a solvent like acetonitrile to the plasma,
followed by vortexing and centrifugation to pellet the proteins.[9]

o Chromatographic Separation: The supernatant is injected onto a UPLC system equipped
with a C18 analytical column. A gradient elution with a mobile phase consisting of an
aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g.,
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acetonitrile with 0.1% formic acid) is used to separate aumolertinib from endogenous
plasma components.[9]

o Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer
operating in positive ion monitoring mode. Specific precursor-to-product ion transitions are
monitored for aumolertinib and an internal standard to ensure selectivity and accurate
quantification.[9]

o Method Validation: The method is validated for specificity, linearity, precision, accuracy,
matrix effect, extraction recovery, and stability to ensure reliable results.[1]

Sample Preparation UPLC-MS/MS Analysis

Protein Precipitation N . UPLC Separation MS/MS Detection Quantification
Plasma Sample (Acetonitrile) Centrifugation H Supernatant H (C18 Column) (Positive lon Mode)

Click to download full resolution via product page

Bioanalytical Workflow for Aumolertinib

Conclusion

The preclinical data available for aumolertinib indicate a favorable pharmacokinetic and ADME
profile. It is characterized by good oral absorption, extensive tissue distribution including the
central nervous system, and metabolism primarily mediated by CYP3A4. The main route of
excretion appears to be fecal. These properties, combined with its high potency and selectivity,
support its clinical development and use in the treatment of EGFR-mutated NSCLC. Further
detailed preclinical studies, particularly in non-rodent species and on drug transporter
interactions, would provide a more complete understanding of its disposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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